molecular formula C6H7NO2 B568700 1-Acetyl-1H-pyrrol-3(2H)-one CAS No. 114049-73-9

1-Acetyl-1H-pyrrol-3(2H)-one

Cat. No. B568700
CAS RN: 114049-73-9
M. Wt: 125.127
InChI Key: XHHBGWNQXNWLQQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have shown potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde .


Molecular Structure Analysis

The 1H-pyrrolo[2,3-b]pyridine motif is kept as a hinge binder in the design of these derivatives .

Mechanism of Action

These derivatives inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . They have shown potent activities against FGFR1, 2, and 3 .

Future Directions

These derivatives represent an attractive strategy for cancer therapy, and their development has prospects .

properties

IUPAC Name

1-acetyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(8)7-3-2-6(9)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBGWNQXNWLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1H-pyrrol-3(2H)-one

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